molecular formula C7H5F3O B147641 2-(Trifluoromethyl)phenol CAS No. 444-30-4

2-(Trifluoromethyl)phenol

Cat. No. B147641
CAS RN: 444-30-4
M. Wt: 162.11 g/mol
InChI Key: ZOQOPXVJANRGJZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)phenol is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The molecule consists of a phenol group with a trifluoromethyl group attached to the second carbon of the benzene ring. This structural feature imparts unique electronic and steric characteristics to the molecule, influencing its reactivity and interactions with other chemical species .

Synthesis Analysis

The synthesis of 2-(trifluoromethyl)phenol and its derivatives can be achieved through several methods. One approach involves the ortho-lithiation of protected phenols followed by reaction with electrophiles, which allows for the preparation of a variety of 2-substituted 4-(trifluoromethyl)phenols in good to excellent yields . Another method includes the benzylic C-H trifluoromethylation of phenol derivatives using copper and a Togni reagent, which selectively substitutes the benzylic C-H bond at the para position of the hydroxyl group with a CF3 group .

Molecular Structure Analysis

The molecular geometry of 2-(trifluoromethyl)phenol has been studied using theoretical calculations, revealing four characteristic structures on the potential energy hypersurface of the compound. These include an anti form and three syn forms, with the syn form corresponding to the global minimum exhibiting a hydrogen bond between the hydroxy hydrogen and a fluorine of the trifluoromethyl group. This interaction leads to a slight lengthening of the C-F bond participating in the hydrogen bond formation .

Chemical Reactions Analysis

2-(Trifluoromethyl)phenol undergoes various chemical reactions, including hydrolysis under mild conditions, which results in the liberation of fluorine anions and the formation of salicylic acid . Electrophilic aromatic ring trifluoromethylthiolation has also been performed, leading to para-selective functionalization of phenols . Additionally, oxidative trifluoromethylation of phenols to form aryl trifluoromethyl ethers has been achieved using silver-mediated cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethyl)phenol are influenced by the presence of the trifluoromethyl group. The intramolecular hydrogen bonding within the molecule affects its conformational behavior and electronic distribution . The compound's reactivity in hydrolysis and other reactions is determined by the stability of the intermediates and the activation energies involved . The trifluoromethyl group also enhances the acidity of the phenolic hydrogen, making it more susceptible to deprotonation and subsequent reactions .

Scientific Research Applications

Synthesis and Medicinal Application

2-(Trifluoromethyl)phenol and its derivatives are critical intermediates in the synthesis of various medicinal and pesticidal compounds. Notably, benzylic C-H trifluoromethylation of phenol derivatives using copper/Togni reagent has shown potential, particularly for synthesizing potent inhibitors like enoyl-acyl carrier protein reductase (FabI) inhibitors (Egami et al., 2015). The synthesis process of 3-Trifluoromethyl phenol, another important intermediate, has been optimized for higher yield and purity, which holds significance in medicine and pesticide production (Zhang, 2010).

Biocatalysis and Organic Synthesis

In the realm of organic synthesis, 2-(Trifluoromethyl)phenol plays a role in innovative biocatalytic processes. A notable method involves the biocatalytic trifluoromethylation of unprotected phenols, where the trifluoromethyl group is introduced into phenols using a biocatalyst, leading to the creation of compounds not achievable by traditional methods (Simon et al., 2016). Another innovative approach involves the synthesis of aryl trifluoromethyl ethers via a silver-mediated oxidative trifluoromethylation process, demonstrating a broad application spectrum from simple phenols to medicinally relevant compounds (Liu et al., 2015).

Environmental Chemistry and Photoluminescence

The compound's environmental chemistry aspect has been studied, particularly its hydrolysis under mild conditions, which is crucial for understanding its environmental fate and designing biodegradation strategies (Reinscheid et al., 2006). In the field of material science, the photoluminescence and electroluminescence properties of iridium(iii) complexes with 2',6'-bis(trifluoromethyl)-2,4'-bipyridine and derivatives have been explored, showing potential applications in organic light-emitting diodes (OLEDs) (Jing et al., 2017).

properties

IUPAC Name

2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQOPXVJANRGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074849
Record name 2-(Trifluoromethyl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)phenol

CAS RN

444-30-4
Record name 2-(Trifluoromethyl)phenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha-Trifluoro-o-cresol
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Record name 2-(Trifluoromethyl)phenol
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Record name 2-(Trifluoromethyl)phenol
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Record name α,α,α-trifluoro-o-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
E Marzi, F Mongin, A Spitaleri… - European Journal of …, 2001 - Wiley Online Library
O‐Methoxymethyl (MOM) protected fluorophenols can be cleanly metalated and subsequently be submitted to site‐selective electrophilic substitution. The 2‐ and 4‐isomers exhibit …
A Kovács, I Kolossváry, GI Csonka… - Journal of …, 1996 - Wiley Online Library
… Computational techniques available today for molecules of the complexity of 2-trifluoromethylphenol provide structural information of comparable accuracy to that of the diffraction …
Number of citations: 35 onlinelibrary.wiley.com
DA Ellis, SA Mabury - Environmental science & technology, 2000 - ACS Publications
The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) is added annually to the Great Lakes (approximately 50 000 kg/y), with treatment concentrations varying from 1 to 14 mg/L at source…
Number of citations: 78 pubs.acs.org
J Quintana, A Hernández, F Ventura, R Devesa… - … Science and Pollution …, 2019 - Springer
A study of organic compounds that caused a serious taste and odor episode of water supply in two residential areas in Catalonia (NE Spain) was carried out. Sweet and paint/solvent …
Number of citations: 2 link.springer.com
A Kovács, I Macsári, I Hargittai - The Journal of Physical Chemistry …, 1999 - ACS Publications
Intramolecular F···H hydrogen bonding in 2-fluorophenol, 2,6-difluorophenol, and 2,3,5,6-tetrafluorohydroquinone has been studied by ab initio molecular orbital calculations. Geometry …
Number of citations: 58 pubs.acs.org
KK Mohammed Ameen, TA Hajam… - Vietnam Journal of …, 2022 - Wiley Online Library
2,3‐dichloro‐benzylidine‐(2‐trifluoromethyl‐phenol)‐amine (2DBTP) has been synthesized and characterized by various spectroscopic techniques including FT‐IR, FT‐Raman, UV‐Vis …
Number of citations: 0 onlinelibrary.wiley.com
H Xie, C Lin, R Wang, JB Liu - Tetrahedron Letters, 2022 - Elsevier
An efficient approach to salicylates via a novel transformation of anionically activated aromatic trifluoromethyl group is described. Anionically activated trifluoromethyl group can react …
Number of citations: 2 www.sciencedirect.com
JA Miller, MC Coleman… - The Journal of Organic …, 1993 - ACS Publications
The primarybiliary metabolic pathways in rats for the antiinflammatory drug tebufelone (1) involve hydroxylation of a terf-butyl group2 and modification (including hydroxylation) at the …
Number of citations: 24 pubs.acs.org
G O'Mahony, AK Pitts - Organic Letters, 2010 - ACS Publications
In this paper, a novel synthesis of tertiary amides from anionically activated aromatic trifluoromethyl groups is presented. Anionically activated trifluoromethyl groups react with …
Number of citations: 26 pubs.acs.org
T Schaefer, JB Rowbotham - Canadian Journal of Chemistry, 1976 - cdnsciencepub.com
… Of course, the formation of the weak hydrogen bond in the halophenols completes a five-membered ring while the weak hydrogen bond in 2-trifluoromethyl phenol completes a six-…
Number of citations: 14 cdnsciencepub.com

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